2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide
Description
2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide is an acetamide derivative featuring a furan-2-yl moiety, a hydroxypropyl chain, and an ethoxy substituent. The furan ring contributes to π-π interactions in biological systems, while the hydroxypropyl and ethoxy groups enhance solubility and modulate pharmacokinetic properties .
Properties
IUPAC Name |
2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-15-8-11(14)12-6-5-9(13)10-4-3-7-16-10/h3-4,7,9,13H,2,5-6,8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNABMZPDVOBZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCC(C1=CC=CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide typically involves the reaction of ethyl acetate with 3-(furan-2-yl)-3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the acetamide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction can yield 3-(furan-2-yl)propan-1-ol .
Scientific Research Applications
2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide involves its interaction with specific molecular targets in biological systems. The furan ring and acetamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of N-substituted acetamides with heterocyclic and aliphatic substituents. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Molecular Weight: The target compound (C₁₃H₁₉NO₄, ~265.3 g/mol) is lighter than analogs with bulky substituents (e.g., C₂₀H₂₀F₂N₂O₄, 390.4 g/mol ).
- Solubility : The hydroxypropyl group in the target compound likely enhances water solubility compared to lipophilic analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ().
- Bioactivity : Furan-containing acetamides are associated with inhibition of oxidoreductases (e.g., FAD-dependent enzymes in Chaetomium thermophilum ), whereas chloro- or fluoro-substituted analogs () exhibit higher cytotoxicity.
Biological Activity
2-Ethoxy-N-[3-(furan-2-yl)-3-hydroxypropyl]acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and applications in drug discovery.
Chemical Structure and Properties
The chemical structure of this compound features an ethoxy group, a furan ring, and a hydroxypropyl chain. These structural components contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be measured through Minimum Inhibitory Concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promise in anti-inflammatory assays. In vitro studies using cell lines exposed to inflammatory stimuli demonstrated a reduction in pro-inflammatory cytokine production when treated with this compound.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 800 |
| IL-6 | 1200 | 600 |
| IL-1β | 900 | 450 |
These findings highlight the compound's potential role in managing inflammatory conditions.
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets within cells. The furan ring and acetamide group are believed to play crucial roles in modulating enzyme activity and receptor interactions. Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways and microbial growth.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the pharmacological potential of this compound:
- Study on Antimicrobial Effects : A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various derivatives of furan-containing compounds, including this compound. Results indicated significant activity against resistant bacterial strains.
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, suggesting its therapeutic potential in inflammatory diseases.
Applications in Drug Discovery
The unique properties of this compound position it as a valuable scaffold for drug development. Its ability to modulate biological pathways makes it a candidate for further exploration in therapeutic applications, particularly in developing new treatments for infections and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
